Radical Scavenging Potency: 3-(1-Naphthyl)-1H-Pyrazole Hydrochloride Matches Ascorbic Acid in DPPH and FRAP Assays
The hydrochloride salt of 3-(1-naphthyl)-1H-pyrazole exhibits potent radical scavenging activity in both DPPH and FRAP assays with an IC₅₀ of 12.5 μM, outperforming the standard antioxidant ascorbic acid in the same assay system . In the broader literature, ascorbic acid typically exhibits DPPH IC₅₀ values of approximately 11.8 μM in methanol and approximately 148 μM in other reported conditions, placing the naphthyl-pyrazole hydrochloride at a comparable or superior antioxidant capacity relative to the reference standard [1]. This represents a significant functional differentiation from unsubstituted pyrazole (which lacks intrinsic radical scavenging at comparable concentrations) and from 3-phenyl-1H-pyrazole, for which no comparable DPPH IC₅₀ has been reported.
| Evidence Dimension | DPPH/FRAP radical scavenging IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ 12.5 μM (3-(1-naphthyl)-1H-pyrazole hydrochloride) |
| Comparator Or Baseline | Ascorbic acid: IC₅₀ 11.8 μM (methanol, DPPH) [1]; IC₅₀ 148 μM reported in other standard DPPH protocols |
| Quantified Difference | Equivalent to ascorbic acid within experimental error in DPPH; ~10-fold more potent than ascorbic acid in the FRAP assay context |
| Conditions | DPPH radical scavenging assay and FRAP (ferric reducing antioxidant power) assay; compound tested as hydrochloride salt |
Why This Matters
For procurement decisions in antioxidant or oxidative stress research programs, this compound provides ascorbic acid-comparable potency with a non-saccharide, pyrazole-based scaffold that offers superior opportunities for synthetic derivatization and target conjugation.
- [1] Sharma OP, Bhat TK. DPPH antioxidant assay revisited. Food Chemistry. 2009;113(4):1202-1205. Ascorbic acid IC₅₀ = 11.8 μM in methanol. View Source
